REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][CH:14]([F:17])[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)C.[OH-].[Na+]>C(O)C>[F:17][CH:14]1[CH2:13][CH2:12][N:11]([C:8]2[CH:9]=[CH:10][C:5]([C:4]([OH:18])=[O:3])=[CH:6][CH:7]=2)[CH2:16][CH2:15]1 |f:1.2|
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Name
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4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester
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Quantity
|
0.7 g
|
Type
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reactant
|
Smiles
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C(C)OC(C1=CC=C(C=C1)N1CCC(CC1)F)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ethanol was then evaporated
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Type
|
ADDITION
|
Details
|
the solution diluted with water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The acid separated as a white solid which
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (0.52 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
FC1CCN(CC1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |